![molecular formula C18H14N4S2 B14502392 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine CAS No. 63810-93-5](/img/structure/B14502392.png)
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,3,4]thiadiazines. This compound is characterized by the presence of a pyrimidine ring fused with a thiadiazine ring, along with a methylsulfanyl group and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazonoyl halide with a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological studies to investigate its interactions with biomolecules and its effects on cellular processes
Wirkmechanismus
The mechanism of action of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
63810-93-5 |
|---|---|
Molekularformel |
C18H14N4S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
6-methylsulfanyl-1,3-diphenylpyrimido[5,4-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-19-12-15-17(20-18)24-16(13-8-4-2-5-9-13)21-22(15)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
IGVRSXNIRRDVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C(=N1)SC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


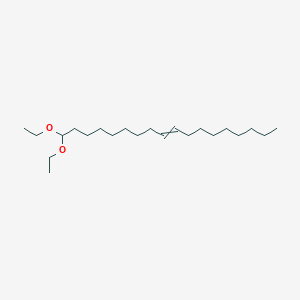

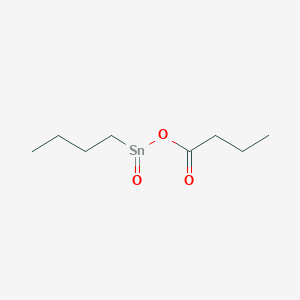

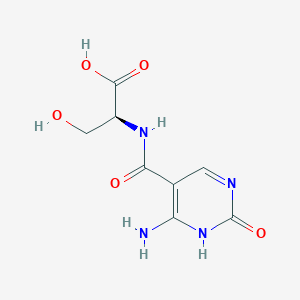


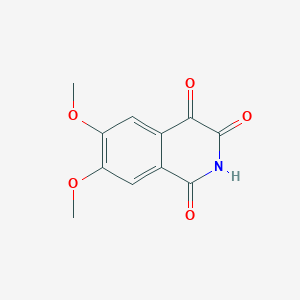
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
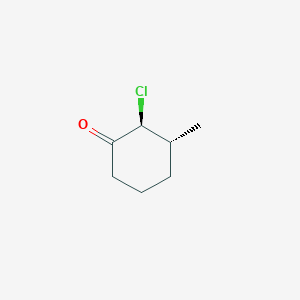
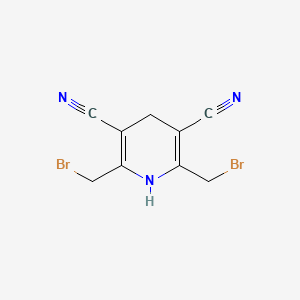

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)

